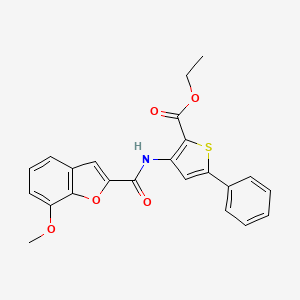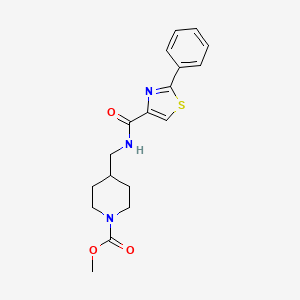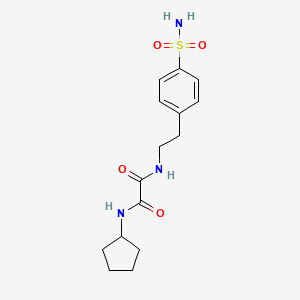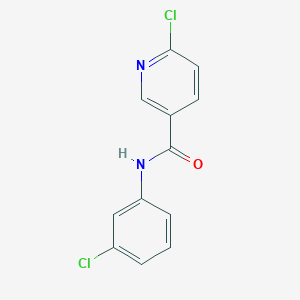
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAA is a synthetic compound that has been developed through a specific synthesis method, and it has been found to have a unique mechanism of action that makes it a promising candidate for further research.
科学研究应用
MPAA has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. MPAA has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. MPAA has also been found to have potential applications in the field of oncology, where it has been shown to have anti-tumor properties.
作用机制
The mechanism of action of MPAA involves its ability to bind to specific receptors in the brain and modulate their activity. MPAA has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. By modulating the activity of the sigma-1 receptor, MPAA has been found to have various effects on the brain, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPAA has been found to have various biochemical and physiological effects on the body. In animal studies, MPAA has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. MPAA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders. Additionally, MPAA has been found to have analgesic properties, which may be beneficial in the treatment of chronic pain.
实验室实验的优点和局限性
One of the main advantages of using MPAA in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. Additionally, MPAA is a synthetic compound, which means that its properties can be easily manipulated and modified to suit specific research needs. However, one of the limitations of using MPAA in lab experiments is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the effects of MPAA on the body are not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are several future directions for research on MPAA. One area of research is in the development of novel drugs based on the structure of MPAA. By modifying the structure of MPAA, researchers may be able to develop drugs with improved efficacy and fewer side effects. Another area of research is in the development of new methods for synthesizing MPAA. By developing new synthesis methods, researchers may be able to produce MPAA more efficiently and at a lower cost. Finally, more research is needed to fully understand the mechanism of action of MPAA and its potential applications in various fields of scientific research.
合成方法
The synthesis of MPAA involves a specific chemical reaction that combines the compounds 2-methoxyphenethylamine, piperidine, and phenylsulfonyl chloride. The reaction takes place in the presence of a base, typically sodium hydroxide, and a solvent such as acetonitrile. The final product is purified using various techniques such as column chromatography or recrystallization. The synthesis of MPAA is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-21-13-6-5-9-18(21)14-15-23-22(25)17-19-10-7-8-16-24(19)29(26,27)20-11-3-2-4-12-20/h2-6,9,11-13,19H,7-8,10,14-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYMOFUNULALDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)






![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)

![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)

